2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)5-4-8(17-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSDOJYTRJPKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251006-00-4 | |
| Record name | 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Drug Development
The compound has been explored as a potential candidate in drug development due to its ability to serve as a rigid linker in PROTAC (Proteolysis Targeting Chimera) technology, which is designed for targeted protein degradation. The incorporation of such linkers can enhance the efficacy and specificity of therapeutic agents by optimizing their three-dimensional orientation and improving drug-like properties .
Synthesis of Multifunctional Modules
Research has indicated that azaspiro compounds, including this specific derivative, can be synthesized as multifunctional modules in drug discovery. These modules can facilitate the development of new therapeutic agents with improved pharmacokinetic profiles and biological activities .
Chemical Conjugates
The compound is also utilized in the preparation of chemical conjugates, which are essential for developing bioconjugates that can target specific biological pathways. This application is particularly relevant in the context of antibody-drug conjugates (ADCs) and other targeted therapies where precision is crucial .
Case Study 1: PROTAC Development
In a study focusing on PROTAC technology, researchers utilized 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid as a rigid linker to enhance the stability and selectivity of protein degraders. The findings demonstrated that the rigidity introduced by this linker significantly impacted the ternary complex formation necessary for effective degradation of target proteins, thus highlighting its importance in drug design strategies aimed at treating diseases like cancer .
Case Study 2: Synthesis Pathways
Another investigation explored various synthetic pathways for creating derivatives of azaspiro compounds, including this acid. The study emphasized the versatility of the compound in forming diverse analogs that could be screened for biological activity against multiple targets, showcasing its potential utility in high-throughput screening processes for drug discovery .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with specific enzymes or receptors. The spirocyclic structure contributes to its unique binding properties, facilitating interactions with biological macromolecules. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Compound A : 5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid
- Molecular Formula: C₁₂H₁₉NO₅
- Molecular Weight : 257.29 g/mol
- CAS: Not explicitly listed.
- Key Differences :
- Boc group at 5-aza (vs. 2-aza in the target compound).
- Lacks the 5-oxa oxygen, altering ring strain and hydrogen-bonding capacity.
- Synthesis : Obtained in 90% yield via tert-butyl carbamate formation .
- Applications : Similar use as a rigid scaffold, but reduced polarity due to absence of 5-oxa oxygen .
Compound B : 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
- Molecular Formula: C₂₂H₂₁NO₅
- Molecular Weight : 379.4 g/mol
- CAS : 2137618-04-1 .
- Key Differences :
- Fmoc (fluorenylmethyloxycarbonyl) group replaces Boc, enabling orthogonal deprotection in peptide synthesis.
- Higher molecular weight and lipophilicity.
- Applications : Preferred in solid-phase peptide synthesis due to Fmoc’s base-labile nature .
Substituent Modifications
Compound C : tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Molecular Formula: C₁₂H₂₀INO₃
- CAS : 1445949-63-2 .
- Key Differences :
- Iodomethyl substituent at position 6 (vs. carboxylic acid).
- Reactive site for cross-coupling or alkylation reactions.
- Applications : Intermediate for functionalized spirocycles in drug discovery .
Compound D : 6-Methyl-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride
Ring System Analogues
Compound E : 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- CAS : 2243509-70-6 .
- Key Differences :
- Boc group at 6-aza (vs. 2-aza) and carboxylic acid at position 5.
- Altered spatial arrangement of functional groups.
- Applications : Explored in conformational studies of enzyme inhibitors .
Compound F : 5-Boc-5-azaspiro[3.4]octane-2-carboxylic acid
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₉NO₅ | 257.28 | 1251006-00-4 | 5-oxa, Boc at 2-aza |
| Compound A | C₁₂H₁₉NO₅ | 257.29 | - | Boc at 5-aza, no 5-oxa |
| Compound B | C₂₂H₂₁NO₅ | 379.40 | 2137618-04-1 | Fmoc instead of Boc |
| Compound C | C₁₂H₂₀INO₃ | 377.20 | 1445949-63-2 | Iodomethyl substituent |
| Compound E | C₁₃H₂₁NO₄ | 255.31 | 2243509-70-6 | Boc at 6-aza, carboxylic acid at 5 |
Q & A
Q. What is the structural characterization of 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid, and how can it be confirmed experimentally?
The compound features a spirocyclic scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Key structural elements include the 5-oxa-2-azaspiro[3.4]octane core, confirmed via -NMR (e.g., sp hybridized carbons) and IR spectroscopy (C=O stretches at ~1700 cm for the Boc group and carboxylic acid). Mass spectrometry (MS) can validate the molecular weight (e.g., ~267.32 g/mol for similar spirocyclic Boc-protected compounds) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Cyclization : Formation of the spirocyclic backbone via intramolecular nucleophilic substitution or ring-closing metathesis.
- Protection : Introduction of the Boc group using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., DMAP or TEA) .
- Carboxylic Acid Activation : Late-stage oxidation or hydrolysis of ester intermediates (e.g., tert-butyl esters) to yield the carboxylic acid .
Q. How can purity and stability be assessed during synthesis?
Purity (>95%) is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and -NMR to detect residual solvents or byproducts. Stability studies under inert atmospheres (N) and low-temperature storage (-20°C) are recommended to prevent Boc group cleavage or oxidation .
Advanced Research Questions
Q. What are the stereochemical challenges in synthesizing this spirocyclic compound, and how can they be addressed?
The spiro[3.4]octane system introduces potential stereocenters (e.g., at the spiro junction). Asymmetric synthesis via chiral auxiliaries or enantioselective catalysis (e.g., organocatalysts for cyclization) is critical. Chiral HPLC (e.g., Chiralpak AD-H) or X-ray crystallography can resolve enantiomers and confirm absolute configuration .
Q. How can contradictory analytical data (e.g., MS vs. elemental analysis) be resolved?
Discrepancies may arise from hydrate formation or residual solvents. Use high-resolution MS (HRMS) to confirm the exact mass (e.g., [M+H] at 268.1542 for CHNO) and Karl Fischer titration to quantify water content. Cross-validate with -NMR integration ratios .
Q. What experimental strategies optimize the compound’s stability under acidic/basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA). To stabilize the compound:
Q. How can functionalization of the carboxylic acid group be achieved without disrupting the spirocyclic core?
Activate the carboxylic acid as an acyl chloride (SOCl) or mixed anhydride (ClCOEt) for amide coupling. Ensure mild conditions (0–5°C) to prevent ring-opening. Confirm product integrity via -NMR if fluorinated coupling agents are used .
Q. What computational methods predict the compound’s reactivity in drug discovery applications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects of the spirocyclic structure. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins, focusing on the carboxylic acid’s role in hydrogen bonding .
Q. How can in vitro toxicity be evaluated for early-stage pharmacological studies?
Use cell viability assays (MTT or resazurin) in HEK293 or HepG2 cells. Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA). Dose-response curves (IC) identify cytotoxic thresholds, with LC-MS confirming compound integrity post-assay .
Q. What mechanistic insights can be gained from studying its degradation pathways?
Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products (e.g., decarboxylation or Boc deprotection). Kinetic modeling (Arrhenius equation) predicts shelf life and guides formulation strategies .
Methodological Notes
- Spectral Data : Reference -NMR shifts for the Boc group (δ 1.4–1.5 ppm) and spirocyclic protons (δ 3.0–4.0 ppm) .
- Safety Protocols : Follow GHS guidelines (H302, H315) for handling; use fume hoods and PPE during synthesis .
- Advanced Analytics : Combine X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions in the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
